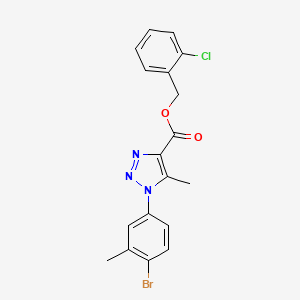
(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a 6-methylpyridin-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable pyridine derivative followed by amination. One common method includes the reaction of 6-methyl-2-pyridinecarboxaldehyde with a cyclopropyl Grignard reagent to form the corresponding alcohol, which is then converted to the amine via reductive amination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism by which (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparación Con Compuestos Similares
- (1-(2-Methylpyridin-4-yl)cyclopropyl)methanamine
- Cyclopropyl(6-methoxy-2-methylpyridin-3-yl)methanamine
Uniqueness: (1-(6-Methylpyridin-2-YL)cyclopropyl)methanamine is unique due to the position of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Propiedades
IUPAC Name |
[1-(6-methylpyridin-2-yl)cyclopropyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-2-4-9(12-8)10(7-11)5-6-10/h2-4H,5-7,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKDNTMGHNAFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2(CC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)



![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)


triazin-4-one](/img/structure/B2356780.png)
![4-(acetylamino)phenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2356782.png)

![2-amino-3-[((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)amino]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2356787.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)urea](/img/structure/B2356790.png)
